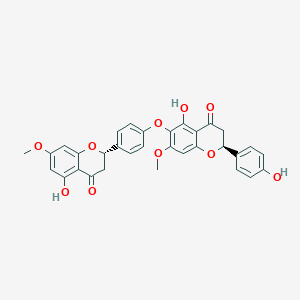

7,7''-Di-O-methyltetrahydrohinokiflavone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H26O10 |

|---|---|

Molecular Weight |

570.5 g/mol |

IUPAC Name |

(2S)-5-hydroxy-6-[4-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-38-20-11-21(34)29-22(35)13-24(41-26(29)12-20)17-5-9-19(10-6-17)40-32-28(39-2)15-27-30(31(32)37)23(36)14-25(42-27)16-3-7-18(33)8-4-16/h3-12,15,24-25,33-34,37H,13-14H2,1-2H3/t24-,25-/m0/s1 |

InChI Key |

KVNWMXUTPZTXHZ-DQEYMECFSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C[C@H](O5)C6=CC=C(C=C6)O)OC)O |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)CC(O5)C6=CC=C(C=C6)O)OC)O |

Synonyms |

7,7''-di-O-methyltetrahydro-hinokiflavone 7,7''-di-O-methyltetrahydrohinokiflavone |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of 7,7 Di O Methyltetrahydrohinokiflavone

Botanical Sources and Ecological Distribution

7,7''-Di-O-methyltetrahydrohinokiflavone is a naturally occurring biflavanone that has been identified and isolated from specific plant species. nih.gov The primary botanical source reported for this compound is Cycas beddomei. nih.govnp-mrd.orgresearchgate.net

Cycas beddomei Dyer is a species of cycad that is recognized as a rich source of biflavonoids. researchgate.net This tall shrub holds a very specific ecological niche, being endemic to the Tirumala hills in Andhra Pradesh, India. researchgate.net Its distribution is confined to the Seshachalam hills, also known as the Tirupati-Kadapa Hills, and has also been recorded in the Velikonda Hills, which span the Chittoor, Kadapa, and Nellore districts of the Southern Eastern Ghats of Andhra Pradesh. ijcrt.org The plant typically thrives in dry, open hill slopes and grassy woodlands, usually at altitudes ranging from 500 to 1165 meters. ijcrt.org The compound itself has been successfully isolated from the stems of this plant. nih.govijcrt.org

| Botanical Source | Family | Part of Plant | Geographical Location |

| Cycas beddomei | Cycadaceae | Stems | Endemic to Tirumala/Seshachalam Hills, Andhra Pradesh, India researchgate.netijcrt.org |

Advanced Extraction Techniques from Plant Biomass

The extraction of biflavonoids like this compound from plant biomass has evolved from conventional methods to more efficient, modern techniques. Traditional approaches such as maceration, Soxhlet extraction, and boiling have limitations, including high solvent and energy consumption, long extraction times, and potential degradation of thermolabile compounds. nih.govscielo.br

To overcome these challenges, several advanced extraction technologies are employed for flavonoids and other polyphenols. nih.gov While specific parameters for this compound are not detailed in the literature, the general application of these techniques to flavonoid extraction is well-documented. These methods are noted for being faster, more environmentally friendly, and having higher levels of automation. nih.gov

Key advanced extraction techniques include:

Ultrasound-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, which improves extraction efficiency. nih.govmdpi.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix directly, leading to a rapid increase in temperature and pressure within the plant cells, causing them to rupture and release the target compounds. nih.govresearchgate.net

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures, which increases their solubility and diffusion rates, allowing for faster and more complete extraction. nih.govmdpi.com

Supercritical Fluid Extraction (SFE): This method often uses carbon dioxide in its supercritical state as a solvent. SFE is highly selective and allows for the extraction of compounds with minimal use of organic solvents. nih.govmdpi.com

These modern techniques offer significant advantages over conventional methods, ensuring higher yields and better preservation of bioactive compounds. mdpi.comresearchgate.net

| Extraction Technique | Principle | Advantages |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. nih.gov | Reduced extraction time and solvent consumption. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid, targeted heating. nih.gov | Faster extraction, lower energy use. nih.govmdpi.com |

| Pressurized Liquid Extraction (PLE/ASE) | Employs solvents at high temperature and pressure. mdpi.com | High efficiency, reduced solvent volume. mdpi.com |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure. nih.gov | High selectivity, solvent-free product. nih.gov |

Chromatographic Separation and Purification Strategies for Biflavonoids

Following extraction, the resulting crude extract contains a complex mixture of compounds that requires further separation and purification to isolate specific biflavonoids like this compound. Chromatography is the cornerstone of this process. bas.bgnih.gov

The isolation of biflavonoids typically involves a combination of different chromatographic techniques to achieve high purity. researchgate.net Common strategies include:

Column Chromatography (CC): This is often the initial step for fractionation. The crude extract is passed through a column packed with a stationary phase like silica (B1680970) gel or Sephadex, and different compounds are separated based on their affinity for the stationary phase and the polarity of the mobile phase (solvent system). researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique used for the final purification and quantification of flavonoids. nih.gov Reverse-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly effective for separating flavonoid aglycones. bas.bgnih.gov

Medium-Pressure Liquid Chromatography (MPLC): Reverse-phase MPLC (RP-MPLC) has been successfully applied to the separation and isolation of biflavonoids, yielding compounds with high purity (over 98%). bas.bg

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can irreversibly adsorb samples. It has been used for the purification of related phenolic compounds from plant extracts. nih.gov

The structure of the purified compound is then typically confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govbas.bg

Co-occurrence and Isolation with Related Natural Products

In its natural botanical source, this compound does not occur in isolation. It is found alongside a variety of other structurally related biflavonoids. Research on the chemical constituents of Cycas beddomei has consistently shown the co-isolation of this compound with its direct precursor and other similar molecules. nih.govresearchgate.net

Specifically, this compound was isolated together with tetrahydrohinokiflavone from the stems of Cycas beddomei. nih.govijcrt.orgresearchgate.net This co-occurrence is significant as it points to shared biosynthetic pathways.

Furthermore, phytochemical investigations of other parts of the same plant, such as the cones, have revealed the presence of a broader spectrum of related biflavonoids. ijcrt.orgresearchgate.net These include:

2,3,2'',3''-Tetrahydrohinokiflavone ijcrt.orgresearchgate.net

2,3-Dihydroamentoflavone ijcrt.orgresearchgate.net

2,3,2'',3''-Tetrahydroamentoflavone ijcrt.orgresearchgate.net

2,3-Dihydro-4'''-O-methylamentoflavone ijcrt.orgresearchgate.net

The co-isolation of these compounds highlights the chemical diversity within the biflavonoid class in Cycas species and necessitates the robust chromatographic purification strategies discussed previously. researchgate.net

| Compound | Co-occurrence with this compound | Plant Source / Part |

| Tetrahydrohinokiflavone | Yes nih.govijcrt.org | Cycas beddomei (Stems) nih.govijcrt.org |

| 2,3,2'',3''-Tetrahydrohinokiflavone | Yes ijcrt.orgresearchgate.net | Cycas beddomei (Cones) ijcrt.orgresearchgate.net |

| 2,3-Dihydroamentoflavone | Yes ijcrt.orgresearchgate.net | Cycas beddomei (Cones) ijcrt.orgresearchgate.net |

| 2,3,2'',3''-Tetrahydroamentoflavone | Yes ijcrt.orgresearchgate.net | Cycas beddomei (Cones) ijcrt.orgresearchgate.net |

| 2,3-Dihydro-4'''-O-methylamentoflavone | Yes ijcrt.orgresearchgate.net | Cycas beddomei (Cones) ijcrt.orgresearchgate.net |

Structural Characterization and Elucidation of 7,7 Di O Methyltetrahydrohinokiflavone

Spectroscopic Analysis for Definitive Structural Determination

The establishment of the molecular framework of 7,7''-Di-O-methyltetrahydrohinokiflavone is primarily achieved through the integrated application of several spectroscopic techniques. researchgate.net These methods provide complementary information that, when pieced together, reveals the complete and unambiguous structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of complex organic molecules like biflavonoids. researchgate.net By analyzing the ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR experiments, the precise connectivity of atoms within the molecule can be determined.

For biflavonoids, ¹H NMR spectra typically show characteristic signals for aromatic protons, as well as any methoxy (B1213986) groups present. bsu.edu.eg In the case of this compound, the presence of two methoxy groups is confirmed by signals in the ¹H NMR spectrum. researchgate.net The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyl carbons of the flavanone (B1672756) units and the carbons bearing the methoxy groups. semanticscholar.org

2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assigning the signals and establishing the connectivity between different parts of the molecule. nih.gov The HMBC experiment is particularly crucial for identifying the linkage between the two flavanone units and the positions of the methoxy groups. bsu.edu.eg For instance, correlations between the methoxy protons and the corresponding carbons in the aromatic rings confirm their attachment points at C-7 and C-7''.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Values for Biflavonoids

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2' | 7.40-7.47 (m) | - |

| H-5' | 7.04 (dd) | - |

| H-6'' | 6.12, 6.13 | 105.83, 105.95 |

| 4'-OCH₃ | 3.82 (s) | 55.2 |

| 4'''-OCH₃ | 3.79 (s) | - |

| C-3' | - | 121.75 |

| C-4' | - | 157.98, 158.36 |

| C-4''' | - | 159.76, 159.87 |

| C-8'' | - | 105.83, 105.95 |

Note: Data is representative of biflavonoid structures and is based on published literature. researchgate.netbsu.edu.eg Actual values for this compound may vary slightly.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectrophotometry provide valuable information about the functional groups and chromophores present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of a biflavonoid typically shows absorption bands corresponding to hydroxyl groups (around 3400 cm⁻¹), conjugated carbonyl groups (around 1650 cm⁻¹), and aromatic rings (1600-1450 cm⁻¹). researchgate.net These characteristic absorptions help to confirm the presence of the flavanone core structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of a flavonoid derivative typically exhibits two main absorption bands. researchgate.net Band I, in the range of 300-400 nm, is associated with the cinnamoyl system (B and C rings), while Band II, in the range of 220-280 nm, corresponds to the benzoyl system (A ring). researchgate.netnih.gov The positions of these absorption maxima can provide clues about the oxygenation pattern of the flavonoid skeleton. researchgate.net

Chiroptical Methods for Stereochemical Assignment (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods are essential for determining the absolute configuration of stereocenters in chiral molecules like biflavonoids.

Optical Rotation: The measurement of optical rotation, the angle to which a plane of polarized light is rotated, is a fundamental chiroptical property. While it can confirm the presence of chirality, it is often insufficient on its own for unambiguous stereochemical assignment.

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) spectroscopy is a more powerful technique for assigning the absolute configuration of chiral flavonoids. The CD spectrum provides information about the spatial arrangement of the different parts of the molecule. By comparing the experimental CD spectrum with that of known compounds or with theoretical calculations, the absolute stereochemistry of the chiral centers in this compound can be determined. nih.gov

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation were historically important methods for structural elucidation and can still be used for confirmation.

Derivatization: The hydroxyl groups of flavonoids can be acetylated or methylated to form derivatives. nih.govnih.gov The analysis of the NMR spectra of these derivatives can help to confirm the number and location of the hydroxyl groups. For instance, the formation of a hexa-O-methylamentoflavone derivative from amentoflavone (B1664850) through per-methylation confirms the presence of six hydroxyl groups. researchgate.net

Degradation: In the past, complex molecules were often broken down into smaller, more easily identifiable fragments. While less common now due to the power of modern spectroscopic techniques, degradation studies can still provide valuable confirmatory evidence for the proposed structure.

Biosynthetic Pathways and Precursors of 7,7 Di O Methyltetrahydrohinokiflavone

General Flavonoid Biosynthesis and Intermediates in Plants

Flavonoids, a diverse class of plant secondary metabolites, originate from the phenylpropanoid pathway. researchgate.netmdpi.com This foundational pathway converts the amino acid phenylalanine into p-coumaroyl-CoA. mdpi.com The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). mdpi.com This reaction forms a C15 chalcone backbone, which is a key intermediate. mdpi.com

Following its synthesis, the chalcone is isomerized by chalcone isomerase (CHI) to form a flavanone (B1672756), such as naringenin (B18129). mdpi.com Naringenin is a critical branch-point intermediate in the flavonoid pathway. From naringenin, various classes of flavonoids are synthesized through the action of different enzymes. For the formation of the apigenin (B1666066) moieties that constitute hinokiflavone (B190357), naringenin is converted to the flavone (B191248) apigenin by flavone synthase (FNS). mdpi.com

The precursor to 7,7''-Di-O-methyltetrahydrohinokiflavone is tetrahydrohinokiflavone, which is a dimer of two naringenin (flavanone) units rather than apigenin (flavone) units. This indicates that the dimerization likely occurs at the flavanone stage. The general pathway provides the necessary building blocks, the naringenin monomers, for the subsequent formation of the biflavonoid structure.

Table 1: Key Enzymes and Intermediates in the General Flavonoid Pathway

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine ammonia-lyase | PAL | Deamination of phenylalanine | Phenylalanine | Cinnamic acid |

| Cinnamate-4-hydroxylase | C4H | Hydroxylation of cinnamic acid | Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA ligase | 4CL | Acyl-CoA ester formation | p-Coumaric acid | p-Coumaroyl-CoA |

| Chalcone synthase | CHS | Condensation with malonyl-CoA | p-Coumaroyl-CoA & 3x Malonyl-CoA | Naringenin chalcone |

| Chalcone isomerase | CHI | Isomerization of chalcone | Naringenin chalcone | Naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylation of flavanone | Naringenin | Dihydrokaempferol |

| Flavone synthase | FNS | Desaturation of flavanone | Naringenin | Apigenin |

Proposed Enzymatic Linkage Mechanisms for Biflavonoid Formation

The formation of biflavonoids, which are dimers of flavonoid units, is a key step in the biosynthesis of compounds like this compound. These dimers can be linked by either carbon-carbon (C-C) or carbon-oxygen-carbon (C-O-C) bonds. researchgate.netnih.gov Hinokiflavone and its derivatives are C-O-C type biflavonoids. nih.gov

The prevailing hypothesis for the formation of these linkages is through oxidative coupling of the monomeric flavonoid precursors. researchgate.netnus.edu.sg This process is thought to be catalyzed by oxidative enzymes such as peroxidases and laccases. cnr.it These enzymes generate radical intermediates from the flavonoid monomers, which then couple to form the dimeric structure. While the precise enzymes responsible for the synthesis of hinokiflavone in Cycas species have not been definitively characterized, biomimetic synthesis studies support the feasibility of oxidative coupling for creating biflavonoid structures. researchgate.netnus.edu.sg

For C-O-C type biflavonoids like hinokiflavone, the linkage is formed between the hydroxyl group of one flavonoid unit and an aromatic carbon of the second unit. In the case of hinokiflavone, this is an ether bond between the two apigenin units. nih.gov However, for tetrahydrohinokiflavone, the dimerization would involve two naringenin units. The specific regioselectivity of this coupling, which determines the exact positions of the linkage, is a critical aspect controlled by the respective enzyme.

Role of O-methylation in the Diversification of Biflavonoid Structures

O-methylation is a crucial modification in the biosynthesis of flavonoids, contributing significantly to their structural diversity and altering their biological properties. mdpi.comnih.gov This reaction involves the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the flavonoid scaffold. nih.gov This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs). nih.gov

In the biosynthesis of this compound, two specific O-methylation events occur on the tetrahydrohinokiflavone backbone at the 7 and 7'' positions. This methylation increases the lipophilicity of the molecule. The regioselectivity of OMTs is a key factor in producing the vast array of methylated flavonoids found in nature. nih.govnih.gov Different OMTs can exhibit high specificity for the position of the hydroxyl group they methylate on the flavonoid ring system. nih.govnih.gov The presence of specific OMTs capable of acting on the 7 and 7'' hydroxyl groups of tetrahydrohinokiflavone is therefore a prerequisite for the synthesis of the final compound.

Molecular Biology and Enzymatic Studies of Biosynthetic Enzymes (e.g., Methyltransferases)

The enzymes responsible for flavonoid biosynthesis are encoded by a number of gene families. While the specific genes and enzymes for the complete biosynthetic pathway of this compound in its natural source, Cycas beddomei, have not been fully elucidated, studies in other plants provide a framework for understanding the molecular biology involved.

Flavonoid O-methyltransferases (FOMTs) have been extensively studied. nih.govnih.govnih.govnih.gov They are classified into different types based on their structure and substrate preferences. nih.gov The characterization of various FOMTs has revealed that subtle changes in their amino acid sequences can lead to significant differences in their regioselectivity and substrate specificity. mdpi.comnih.gov For instance, several studies have identified and characterized 7-O-methyltransferases (7-OMTs) from different plant species. nih.govnih.gov These enzymes specifically catalyze the methylation of the hydroxyl group at the C-7 position of flavonoids, a key step in the formation of this compound. While a specific 7-OMT for tetrahydrohinokiflavone from Cycas has not been reported, the existence of such enzymes in other plants suggests a similar mechanism.

The enzymes proposed to be involved in the dimerization step, such as laccases and peroxidases, are also well-characterized in many plant species. These enzymes are often involved in a variety of oxidative processes in plant metabolism. The identification and characterization of the specific genes encoding the enzymes for biflavonoid formation in Cycas would provide definitive evidence for the proposed biosynthetic pathway.

Investigation of Biological Activities of 7,7 Di O Methyltetrahydrohinokiflavone in Preclinical Research Models

In Vitro Studies in Non-Human Cellular and Biochemical Systems

In vitro studies are fundamental in preclinical research, providing initial insights into the biological effects of a compound at the cellular and molecular level. These assays are essential for guiding further investigation.

Antimicrobial Research (e.g., antibacterial, antifungal, antiviral effects)

Currently, there are no published studies detailing the antimicrobial, antibacterial, antifungal, or antiviral properties of 7,7''-Di-O-methyltetrahydrohinokiflavone. While flavonoids as a broad class of compounds have been investigated for their antimicrobial potential, specific data for this particular biflavanone is absent from the scientific record.

Anti-inflammatory Activity Assays

The potential anti-inflammatory activity of this compound has not been reported in the scientific literature. Standard assays to evaluate such activity would typically involve measuring the inhibition of inflammatory mediators in cell-based models, but no such data is available for this compound.

Antioxidant and Reactive Oxygen Species Scavenging Studies

There is no available research on the antioxidant or reactive oxygen species (ROS) scavenging capabilities of this compound. While many flavonoids exhibit antioxidant properties, the specific potential of this compound has not been experimentally determined or reported.

Antiproliferative and Apoptosis Induction Research in Specific Cell Lines (e.g., cancer cell lines)

Scientific literature lacks any studies investigating the antiproliferative effects or the ability to induce apoptosis of this compound in any cancer cell lines.

Enzyme Modulation and Receptor Binding Assays

There is no published data on the ability of this compound to modulate enzyme activity or bind to specific cellular receptors.

In Vivo Studies in Non-Human Organism Models

Consistent with the lack of in vitro data, there are no reports of in vivo studies conducted in non-human organism models to evaluate the biological activities of this compound.

Analgesic Activity Research in Animal Models of Nociception

No preclinical studies evaluating the analgesic properties of this compound in established animal models of nociception were identified.

Evaluation of Anti-inflammatory Efficacy in Preclinical Animal Models

There is no available data from preclinical animal models to support an evaluation of the anti-inflammatory efficacy of this compound.

Other Pharmacological Research in Animal Models (e.g., neurological effects if related to TrkB modulation)

No pharmacological studies investigating the neurological effects of this compound, specifically in relation to TrkB modulation in animal models, were found in the reviewed literature.

Mechanistic Elucidation of 7,7 Di O Methyltetrahydrohinokiflavone Actions at the Molecular and Cellular Level

Identification and Validation of Molecular Targets and Pathways

Currently, there is no specific information available in the scientific literature that identifies and validates the molecular targets or pathways of 7,7''-Di-O-methyltetrahydrohinokiflavone. Research on related biflavonoids suggests that this class of compounds can interact with a variety of cellular targets, but direct evidence for this specific compound is lacking.

Modulation of Intracellular Signaling Cascades

Detailed studies on the modulation of intracellular signaling cascades by this compound have not been reported. The effects of this compound on key signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, remain to be elucidated.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

There are no available studies that have performed gene expression or proteomic profiling to analyze the cellular response to this compound exposure. Such studies would be crucial in identifying the genes and proteins that are differentially expressed upon treatment with the compound, thereby offering insights into its mechanism of action. frontiersin.orgnih.govnih.govjci.orgmdpi.com

Detailed Enzyme Kinetic Studies and Mode of Inhibition

No detailed enzyme kinetic studies have been published for this compound. Information regarding its potential inhibitory effects on specific enzymes, including the determination of kinetic parameters such as Km and Vmax, is not available. pressbooks.pubnih.govlibretexts.orgaps.orgnih.gov Therefore, its mode of inhibition against any enzymatic target is currently unknown.

Ligand-Receptor Interaction Analysis

Specific ligand-receptor interaction analyses for this compound are not present in the current body of scientific literature. Computational docking studies, binding assays, and other methods to determine its affinity and interaction with specific receptors have not been reported. nih.govopenaccessjournals.combiorxiv.orgdtu.dknih.gov

Structure Activity Relationship Sar and Computational Studies of 7,7 Di O Methyltetrahydrohinokiflavone and Its Analogs

Qualitative Structure-Activity Relationships (SAR) Analysis to Identify Key Structural Features

Qualitative SAR analysis for 7,7''-Di-O-methyltetrahydrohinokiflavone focuses on identifying the key structural motifs that are crucial for its biological activity by comparing its structure with those of its analogs. Biflavonoids, as a class, are known for a wide range of pharmacological activities, and their efficacy is highly dependent on their molecular structure. nih.gov

The structure of this compound, a biflavanone, possesses several features of interest for SAR analysis:

The Biflavonoid Scaffold : The dimeric nature of biflavonoids is a fundamental determinant of their bioactivity. nih.govjapsonline.com The specific linkage between the two flavonoid moieties, in this case, a C-O-C ether linkage, is a critical factor. researchgate.net

Methylation at 7 and 7'' Positions : The presence of O-methyl groups at the 7 and 7'' positions is a significant structural feature. Methylation can influence several properties of the molecule, including its lipophilicity, which in turn affects its absorption and distribution. uc.pt SAR studies on other flavonoids have shown that the position and number of methoxy (B1213986) groups can significantly alter biological activity. japsonline.com For instance, in some series of compounds, methylation has been shown to enhance anticancer activity, while in others, it might reduce it. japsonline.com A study on goniofufurone derivatives revealed that the introduction of a methoxy group at the C-7 position could increase antiproliferative effects. researchgate.net

Tetrahydro- Feature : The saturation of the C2-C3 double bonds in both flavanone (B1672756) units to form tetrahydrohinokiflavone differentiates it from its unsaturated counterpart, hinokiflavone (B190357). This saturation results in a more flexible, non-planar structure. This change in three-dimensional conformation can significantly impact how the molecule interacts with biological targets.

Hydroxyl Groups : The presence and position of hydroxyl groups on the flavonoid rings are known to be critical for the antioxidant and other biological activities of flavonoids. mdpi.commdpi.com While this compound has methylated hydroxyl groups at the 7 and 7'' positions, other hydroxyl groups on the A and B rings remain available for interaction and can play a crucial role in binding to target proteins.

SAR studies on analogous biflavonoids have highlighted the importance of the substitution pattern on the aromatic rings for activities such as anticancer effects. japsonline.com For example, the presence of hydroxyl groups at C4′, 4′′′, and 7′′ in some biflavonoids modifies their inhibitory effects on cancer cells. japsonline.com Therefore, the specific arrangement of methoxy and hydroxyl groups on the this compound skeleton is predicted to be a key determinant of its biological activity profile.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Research

QSAR represents a computational approach to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is invaluable for predicting the activity of novel compounds and for optimizing lead structures. nih.gov

To develop a QSAR model for this compound and its analogs, a set of molecular descriptors would first be calculated. These descriptors quantify various aspects of the molecular structure and are categorized as:

1D Descriptors : These include molecular weight, atom counts, and bond counts.

2D Descriptors : These are derived from the 2D representation of the molecule and include topological indices, molecular connectivity indices, and shape indices.

3D Descriptors : These descriptors are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

For a biflavonoid like this compound, descriptors related to its three-dimensional shape, electronic properties, and hydrophobicity would be particularly important.

Once the descriptors are calculated for a series of analogs with known biological activities (e.g., IC50 values for enzyme inhibition or cytotoxicity), a statistical model is developed. Common methods for model development include:

Multiple Linear Regression (MLR) : This method establishes a linear relationship between the biological activity and the selected descriptors. wu.ac.th

Partial Least Squares (PLS) : PLS is a statistical method that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. wu.ac.th

Artificial Neural Networks (ANN) : ANNs are non-linear models that can capture more complex relationships between structure and activity. wu.ac.th

The predictive power and robustness of the developed QSAR model are assessed through rigorous internal and external validation techniques. nih.gov A statistically significant QSAR model for withanolide analogs against breast cancer, for instance, showed a high correlation (r²=0.93) and cross-validation coefficient (rCV² =0.90). nih.gov

A validated QSAR model can be used to predict the biological activity of novel, untested analogs of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and biological testing. By analyzing the contributions of different descriptors in the QSAR equation, researchers can gain insights into the structural requirements for enhanced activity and design new molecules with improved therapeutic potential. wu.ac.th

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. plos.org This method provides valuable information about the binding affinity and the specific interactions that stabilize the ligand-protein complex. ekb.egnih.gov

For this compound, molecular docking studies would involve:

Preparation of the Ligand and Protein Structures : The 3D structure of this compound would be generated and optimized. A relevant protein target, such as an enzyme or a receptor implicated in a disease pathway, would be obtained from the Protein Data Bank (PDB). plos.org

Docking Simulation : Using software like AutoDock, the ligand would be placed into the binding site of the protein, and various possible conformations and orientations would be sampled. jppres.com

Analysis of Binding Modes and Interactions : The resulting docked poses are then analyzed to identify the most stable binding mode, typically characterized by the lowest binding energy. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site, are identified. ekb.eg

Based on the structure of this compound, it is anticipated that the hydroxyl groups would act as hydrogen bond donors and acceptors, while the aromatic rings would participate in hydrophobic and π-π stacking interactions. The methoxy groups could also be involved in hydrophobic interactions. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential to modulate the protein's function.

Table 1: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Binding Site This table is a hypothetical representation based on common interactions of flavonoids.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

|---|---|---|

| Hydroxyl groups | Asp, Glu, Ser, Thr, Asn, Gln | Hydrogen Bonding |

| Aromatic Rings | Phe, Tyr, Trp, Leu, Val, Ile | Hydrophobic, π-π Stacking |

| Methoxy groups | Leu, Val, Ala, Ile | Hydrophobic Interactions |

| Ether Linkage | Polar or charged residues | Potential for polar interactions |

Advanced Molecular Dynamics Simulations to Understand Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. frontiersin.org

An MD simulation of the this compound-protein complex obtained from docking would involve:

System Setup : The complex is solvated in a box of water molecules, and ions are added to neutralize the system, mimicking physiological conditions.

Simulation Run : The simulation is run for a specific period, typically nanoseconds to microseconds, using force fields that describe the interactions between atoms. mdpi.com

Trajectory Analysis : The resulting trajectory is analyzed to evaluate the stability of the complex. Key parameters that are monitored include:

Root Mean Square Deviation (RMSD) : To assess the conformational stability of the protein and the ligand. plos.org

Root Mean Square Fluctuation (RMSF) : To identify flexible regions of the protein. plos.org

Hydrogen Bond Analysis : To monitor the persistence of hydrogen bonds between the ligand and the protein over time.

Advanced Research Methodologies and Analytical Techniques for the Study of 7,7 Di O Methyltetrahydrohinokiflavone

Advanced Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Matrices

The analysis of 7,7''-Di-O-methyltetrahydrohinokiflavone, particularly within complex biological or natural product matrices, relies heavily on the combination of high-resolution chromatographic separation with the sensitive and specific detection offered by tandem mass spectrometry (MS/MS). waters.com Techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) are indispensable tools for isolating the compound from a myriad of other components and achieving accurate quantification. eurl-pesticides.euchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a premier technique for the analysis of flavonoids and biflavonoids from complex samples like plant extracts and biological fluids. ekb.egnih.gov The methodology involves the separation of the compound using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC), followed by ionization, typically with electrospray ionization (ESI), and subsequent detection by a tandem mass spectrometer, often a triple quadrupole (QqQ). lenus.ienih.gov

Research on flavonoids frequently employs LC-ESI-MS/MS in negative ionization mode, which allows for the tentative identification of numerous secondary metabolites in plant extracts. ekb.eg For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored. This provides exceptional selectivity and sensitivity, enabling detection at very low concentrations. waters.com Sample preparation often involves a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction method, which is effective for a wide range of analytes in diverse food and biological matrices. chromatographyonline.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

While less common for non-volatile biflavonoids in their native form, GC-MS/MS can be employed following a derivatization step. This process, often silylation, converts the polar hydroxyl groups of the flavonoid into more volatile trimethylsilyl (B98337) (TMS) ethers, making the compound suitable for gas chromatography. nih.gov GC-MS/MS offers high chromatographic resolution and is a powerful tool for metabolic profiling. nih.gov However, the complexity of biological matrices can cause interference and affect quantification, a phenomenon known as the matrix effect. nih.gov Careful method development, including the selection of unique precursor and product ions, is critical to mitigate these effects and ensure accurate analysis in samples like spices, herbs, or processed foods. chromatographyonline.com

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques for Biflavonoid Analysis

| Feature | LC-MS/MS | GC-MS/MS |

|---|---|---|

| Analyte Suitability | Ideal for polar, non-volatile, and thermolabile compounds like native biflavonoids. | Suitable for volatile or semi-volatile compounds; requires derivatization for polar biflavonoids. nih.gov |

| Sample Preparation | Often involves liquid-liquid or solid-phase extraction (e.g., QuEChERS). chromatographyonline.com | Requires extraction followed by a mandatory derivatization step (e.g., silylation). nih.gov |

| Separation Principle | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |

| Ionization Source | Commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). | Typically Electron Ionization (EI) or Chemical Ionization (CI). |

| Key Advantages | Broad applicability to native compounds, high sensitivity, and robustness. lenus.ie | High chromatographic efficiency, established spectral libraries for EI. |

| Common Challenges | Matrix effects, ion suppression/enhancement. | Potential for thermal degradation, incomplete derivatization, matrix interference. nih.gov |

Isotopic Labeling and Metabolic Fate Tracing in Research Systems

Understanding the metabolic fate of this compound—how it is absorbed, distributed, metabolized, and excreted (ADME)—is fundamental to evaluating its biological significance. Isotopic labeling and metabolic tracing are powerful techniques that provide dynamic insights into these processes, moving beyond simple quantification to map the journey of the molecule through a biological system. nih.govbitesizebio.com

This methodology involves introducing a stable isotope-labeled version of this compound into a research system (e.g., cell culture, animal model). nih.gov Common stable isotopes used in metabolic research include Carbon-13 (¹³C), Deuterium (²H), and Nitrogen-15 (¹⁵N). nih.gov The labeled compound is chemically identical to the natural compound but is distinguishable by its higher mass, which can be detected by mass spectrometry. doi.org

By administering the labeled precursor and analyzing samples (e.g., plasma, urine, tissues) over time, researchers can:

Trace Metabolic Pathways: Identify the metabolites formed from the parent compound by tracking the isotopic label. This reveals the specific biochemical transformations it undergoes. nih.gov

Determine Bioavailability: Quantify the extent and rate of absorption into the systemic circulation.

Investigate Tissue Distribution: Determine where the compound and its metabolites accumulate in the body.

Analyze Metabolic Flux: Measure the rate of turnover through specific metabolic pathways, providing a quantitative measure of metabolic activity. nih.gov

For instance, a ¹³C-labeled this compound could be administered to an animal model. Subsequent LC-MS/MS analysis of tissues and biofluids would search for the isotopic signature in potential metabolites, such as demethylated, hydroxylated, or glucuronidated products, thereby mapping its metabolic network. doi.org This approach provides definitive evidence of the biotransformation pathways, which is crucial for understanding the compound's biological activity and clearance. bitesizebio.com

Table 2: Stable Isotopes Used in Metabolic Tracing

| Isotope | Natural Abundance | Application in Tracing | Detection Method |

|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1% | Tracing the carbon backbone of molecules through metabolic pathways (e.g., glycolysis, TCA cycle). nih.gov | Mass Spectrometry, NMR Spectroscopy |

| Deuterium (²H) | ~0.015% | Probing specific enzymatic reactions, measuring metabolic flux, and assessing water metabolism. nih.gov | Mass Spectrometry, NMR Spectroscopy |

| Nitrogen-15 (¹⁵N) | ~0.37% | Tracking the metabolism of nitrogen-containing compounds like amino acids and nucleotides. nih.gov | Mass Spectrometry, NMR Spectroscopy |

| Oxygen-18 (¹⁸O) | ~0.20% | Studying phosphorylation, oxygenation reactions, and ATP turnover. frontiersin.org | Mass Spectrometry |

High-Throughput Screening (HTS) Methodologies for Biological Activity Profiling

To explore the therapeutic potential of this compound, its biological activity must be tested against a wide array of potential targets. High-Throughput Screening (HTS) provides the necessary automation and miniaturization to perform hundreds of thousands of biochemical or cell-based assays in a rapid and cost-effective manner. nih.gov This technology is a cornerstone of modern drug discovery, enabling the screening of compound libraries to identify "hits"—molecules that interact with a biological target of interest. limes-institut-bonn.de

The process for profiling this compound using HTS would typically follow these steps:

Assay Development: A robust and reproducible assay is designed to measure a specific biological process. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a specific cellular response (e.g., gene expression, cell viability). limes-institut-bonn.de

Primary Screening: The compound is tested at a single, high concentration across a large panel of assays. This step is designed to identify any potential biological activity. eu-openscreen.eu Assays are performed in microtiter plates (e.g., 384- or 1536-well formats) using robotic liquid handlers and automated detectors. nih.gov

Hit Confirmation: Compounds that show activity in the primary screen (primary hits) are re-tested to eliminate false positives. eu-openscreen.eu

Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency, typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) value. eu-openscreen.eu

Secondary and Counter-Screens: Further assays are conducted to confirm the mechanism of action and rule out non-specific activity or cytotoxicity. eu-openscreen.eunih.gov

For example, this compound could be put through a panel of kinase inhibition assays to see if it has potential as an anticancer agent, or screened against various receptors involved in inflammation. The results from HTS provide a comprehensive biological activity profile, guiding further research into its most promising therapeutic applications. acs.org

Table 3: Typical Workflow in High-Throughput Screening (HTS)

| Stage | Purpose | Typical Format | Outcome |

|---|---|---|---|

| Assay Development & Optimization | Create a sensitive, reliable, and automated assay. | Bench-scale and microtiter plates. | A validated screening protocol. |

| Primary Screening | Identify molecules with potential activity against a target. | Single concentration in 384/1536-well plates. | A list of "primary hits". eu-openscreen.eu |

| Hit Confirmation | Eliminate false positives from the primary screen. | Re-testing hits in duplicate or triplicate. | A list of "confirmed hits". |

| Dose-Response Analysis | Determine the potency of confirmed hits. | 8-12 point concentration curves. | IC₅₀ or EC₅₀ values for active compounds. eu-openscreen.eu |

| Selectivity Profiling | Assess activity against related targets (counter-screens). | Assays with related enzymes or receptors. | Data on the specificity of the compound's activity. |

Advanced Spectroscopic Methods (e.g., Solid-State NMR, Cryo-Electron Microscopy for Target Complexes)

Beyond initial identification, advanced spectroscopic methods provide deep insights into the three-dimensional structure of this compound and its interactions with biological macromolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard 1D and 2D solution-state NMR are fundamental for elucidating the chemical structure of isolated biflavonoids, more advanced NMR techniques can reveal further details. nih.govresearchgate.netVariable-temperature NMR , for example, is used to study the dynamic conformational behavior of biflavonoids, such as the restricted rotation (atropisomerism) around the inter-flavonoid bond, which can result in multiple NMR signals at room temperature that coalesce at higher temperatures. nih.govresearchgate.netSolid-State NMR (ssNMR) offers the ability to analyze the compound in a solid or aggregated state, providing information about its crystalline packing, polymorphism, or its structure when bound to an insoluble target.

Cryo-Electron Microscopy (Cryo-EM)

If HTS and subsequent studies identify a specific protein target for this compound, cryo-electron microscopy (cryo-EM) is a revolutionary technique for visualizing their interaction at near-atomic resolution. nih.govresearchgate.net This method is particularly powerful for large protein complexes that are difficult to crystallize for X-ray crystallography. nih.gov The process involves flash-freezing a solution of the biflavonoid-protein complex in a thin layer of vitreous ice. youtube.com A powerful electron microscope then captures thousands of 2D projection images of individual complexes, which are computationally reconstructed into a 3D density map. biorxiv.org This map can be used to build an atomic model of the complex, revealing the precise binding pocket and the conformational changes induced in the protein upon binding of this compound. Such structural information is invaluable for understanding its mechanism of action and for guiding the rational design of more potent analogues. researchgate.net

Table 4: Overview of Advanced Spectroscopic Methods

| Technique | Information Provided | Sample Requirements | Key Advantage |

|---|---|---|---|

| Variable-Temperature NMR | Conformational dynamics, rotational energy barriers, presence of rotamers. nih.gov | Soluble compound in a suitable deuterated solvent. | Reveals dynamic processes in solution. |

| Solid-State NMR (ssNMR) | Structure in the solid phase, polymorphism, interactions in non-soluble states. | Solid, powdered, or aggregated sample. | Provides structural data without the need for crystallization or dissolution. |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the compound bound to its macromolecular target (e.g., a protein). nih.gov | A stable complex of the compound and its target protein in solution. | Enables structural determination of large, flexible, or non-crystalline biological complexes. researchgate.netnih.gov |

Future Research Directions and Translational Potential in Biomedical Sciences

Exploration of Undiscovered Biological Activities in Emerging Research Areas

While the broader family of biflavonoids has been investigated for common bioactivities like antioxidant and anti-inflammatory effects, the specific potential of 7,7''-Di-O-methyltetrahydrohinokiflavone in novel and emerging fields remains largely untapped. researchgate.netnih.gov Future research should pivot towards investigating its effects in areas of significant unmet medical need.

Potential Research Areas:

Neuroinflammation and Neurodegenerative Diseases: Given that flavonoids can cross the blood-brain barrier and exhibit neuroprotective effects, investigating the role of this compound in models of Alzheimer's or Parkinson's disease is a logical next step. mdpi.comnih.gov

Metabolic Syndrome and Diabetes: Some biflavonoids have shown potential in managing metabolic disorders. researchgate.netmdpi.com Exploring the effects of this compound on glucose metabolism, insulin (B600854) sensitivity, and lipid accumulation could reveal new therapeutic avenues.

Immunomodulation: The impact of this compound on the intricate workings of the immune system, beyond general anti-inflammatory action, is an exciting frontier. This includes studying its influence on specific immune cell subsets, cytokine signaling pathways, and its potential in autoimmune disease models.

Antiviral Activity: Biflavonoids like amentoflavone (B1664850) and hinokiflavone (B190357) have demonstrated antiviral properties against a range of viruses, including respiratory syncytial virus (RSV), herpes simplex virus (HSV), and dengue virus. mdpi.comsemanticscholar.org A critical future direction is to screen this compound against a panel of clinically relevant viruses.

Rational Design and Synthesis of Novel Analogs with Enhanced Specificity for Research Tools

The natural scarcity of this compound necessitates the development of efficient synthetic methods. mdpi.com Beyond simply producing the natural compound, chemical synthesis opens the door to creating novel analogs with improved properties.

Rational drug design can be employed to modify the core structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov By understanding the structure-activity relationships of biflavonoids, chemists can design derivatives that target specific biological pathways with greater precision. nih.gov For example, modifying the methylation pattern or the linkage between the two flavonoid units could dramatically alter the compound's biological activity profile. mdpi.com These custom-synthesized analogs would not only be candidates for therapeutic development but also serve as highly specific molecular probes to investigate complex biological systems. nih.gov

Integration with Systems Biology and Network Pharmacology Approaches

To truly understand the therapeutic potential of this compound, a shift from a "one-target, one-drug" paradigm to a more holistic view is essential. Systems biology and network pharmacology are powerful computational tools that can model the complex interactions of a compound within a biological system. mdpi.comresearchgate.netnih.gov

By integrating data from genomics, proteomics, and metabolomics, researchers can construct interaction networks to predict how this compound affects multiple cellular pathways simultaneously. researchgate.net This "magic shotgun" approach is particularly well-suited for natural products, which often have multiple biological targets. researchgate.net Network pharmacology can help to:

Identify novel protein targets.

Elucidate the mechanisms underlying the compound's observed effects.

Predict potential synergistic or antagonistic interactions.

Identify biomarkers for assessing the compound's activity in preclinical models.

This in silico analysis can guide and streamline laboratory research, making the discovery process more efficient and targeted. researchgate.netresearchgate.net

Investigation of Synergistic and Antagonistic Interactions with Other Natural Products or Synthetic Compounds in Research Models

Natural compounds rarely act in isolation. The therapeutic effect of many herbal extracts is often attributed to the synergistic interaction of multiple components. google.comnih.gov Future research should investigate how this compound interacts with other compounds.

These studies could explore combinations with:

Other Phytochemicals: Combining it with other flavonoids, terpenoids, or alkaloids could lead to enhanced therapeutic effects, a concept well-documented in phytotherapy. nih.govacs.org

Conventional Drugs: Investigating its use as an adjunct to existing therapies, such as chemotherapy or antibiotics, could reveal its potential to enhance efficacy or reduce side effects.

It is equally important to screen for antagonistic interactions, where the combination of compounds leads to a reduced effect or undesirable outcomes. nih.govamazonaws.comamazonaws.com Understanding these interactions is crucial for the development of safe and effective combination therapies. nih.gov

Biotechnological Production and Sustainable Sourcing Strategies for Research Supply

A significant bottleneck for the research and development of rare natural products like this compound is the limited supply from its natural source. Over-harvesting of plants like Cycas beddomei is not a sustainable solution. Therefore, developing alternative production methods is a critical research direction.

Key Strategies:

Plant Metabolic Engineering: Modifying the biosynthetic pathways in plants could lead to higher yields of the desired biflavonoid. nih.gov

Microbial Fermentation: Engineering common microbes like yeast or E. coli to produce the compound through de novo synthesis or biotransformation offers a scalable and sustainable production platform. nih.govscielo.br This involves transferring the necessary plant enzymes into a microbial host that can be grown in large-scale fermenters. nih.govscielo.br

Plant Tissue Culture: In vitro cultivation of plant cells or tissues can provide a controlled environment for producing the compound without harvesting whole plants. acs.org

These biotechnological approaches are essential for ensuring a reliable and environmentally friendly supply of this compound for extensive preclinical and potential future clinical research. nih.gov

Q & A

Q. How is 7,7''-Di-O-methyltetrahydrohinokiflavone identified and isolated from plant sources?

this compound is a biflavanone primarily isolated from Cycas species (e.g., C. beddomei and C. revoluta) using chromatographic techniques. For example, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate/methanol) is employed, followed by structural confirmation via NMR and mass spectrometry. Phytochemical reviews highlight its presence in stem extracts and leaflets, emphasizing the need for solvent optimization to avoid co-elution with structurally similar flavonoids .

Q. What spectroscopic methods are critical for characterizing its structure?

Key methods include:

- ¹H/¹³C NMR : To identify methyl groups (e.g., δ ~3.7–3.8 ppm for methoxy substitutions) and aromatic protons.

- UV-Vis spectroscopy : For detecting flavonoid absorption bands (e.g., ~250–350 nm).

- HR-MS : To confirm the molecular formula (e.g., C₃₀H₃₄O₇ for related biflavonoids).

Refer to methylation reaction protocols (e.g., dimethyl sulfate with K₂CO₃ in acetone) to differentiate O-methylation patterns .

Q. What are the challenges in distinguishing it from other tetrahydroxyflavones?

Structural ambiguity arises due to:

- Isomeric substitutions : For example, 7,7''-Di-O-methyl vs. 5,7-di-O-methyl derivatives.

- Overlapping NMR signals : Use 2D NMR (COSY, HSQC, HMBC) to resolve coupling between methyl groups and adjacent protons.

Comparative studies with synthetic analogs (e.g., 5,7,4'-trimethoxyflavone) are recommended for unambiguous assignment .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize its synthetic routes?

DFT calculations (e.g., using the B3LYP functional) predict reaction pathways for methylation and hydrogenation. For instance:

- Methylation energy barriers : Assess the feasibility of dimethyl sulfate reactions under reflux conditions.

- Electronic structure analysis : Compare HOMO-LUMO gaps of intermediates to identify stable conformers.

Studies on carbon nanotubes (e.g., (7,7) armchair structures) demonstrate DFT’s utility in modeling π-π interactions relevant to flavonoid stacking .

Q. How do conflicting bioactivity results arise in cytotoxicity assays?

Contradictions may stem from:

- Solubility issues : Use DMSO with ≤0.1% concentration to avoid solvent interference.

- Cell line variability : Standardize assays using multiple lines (e.g., HepG2, MCF-7) and validate with positive controls (e.g., doxorubicin).

- Oxidative degradation : Store compounds under inert gas and monitor stability via HPLC .

Q. What strategies improve yield in semi-synthetic modifications?

- Selective protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls before methylation.

- Catalytic hydrogenation : Optimize Pd/C or PtO₂ ratios for tetrahydrofuran ring saturation without over-reduction.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining regioselectivity .

Methodological Considerations

Q. How to design a robust SAR study for its antioxidant activity?

- Structural variants : Synthesize analogs with varying methoxy/hydroxy group positions (e.g., 5,7 vs. 7,4' substitutions).

- Assay selection : Combine DPPH radical scavenging, FRAP, and cellular ROS assays to capture multi-mechanistic effects.

- Data normalization : Express activity relative to quercetin or ascorbic acid to account for plate-to-plate variability .

Q. What analytical parameters ensure HPLC purity ≥99%?

- Column : C18 reverse-phase with 5 μm particle size.

- Mobile phase : Acetonitrile/0.1% formic acid gradient (e.g., 30% → 70% over 20 min).

- Detection : UV at 280 nm and MS/MS for trace impurity identification.

Calibrate against certified reference standards (e.g., apigenin derivatives) .

Data Contradictions and Resolution

Q. Why do computational and experimental bandgap values differ?

- DFT limitations : GGA functionals (e.g., PBE) underestimate bandgaps by ~0.5 eV. Hybrid functionals (e.g., HSE06) improve accuracy but require higher computational cost.

- Sample crystallinity : Defects in synthetic samples alter electronic properties. Use single-crystal XRD to validate purity .

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Normalize by molarity : Ensure consistent units (μM vs. μg/mL).

- Control for cell viability : Include MTT assay controls to exclude false positives from compound autofluorescence.

Meta-analyses of datasets (e.g., using PRISMA guidelines) are advised to resolve outliers .

Future Research Directions

- Biosynthetic pathways : Elucidate cytochrome P450 enzymes involved in methylation using transcriptomic data from Cycas species.

- In silico docking : Screen against kinase targets (e.g., EGFR, CDK2) to prioritize in vitro testing.

- Green synthesis : Explore ionic liquids or biocatalysts for eco-friendly scale-up .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.